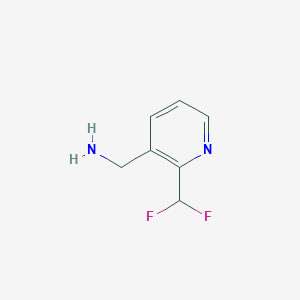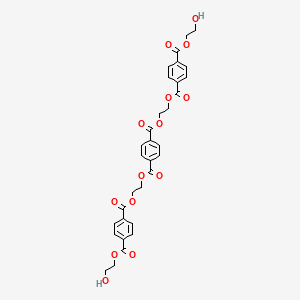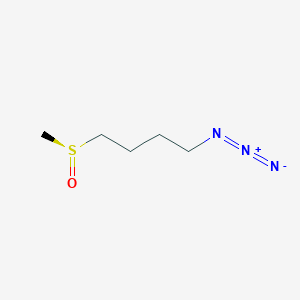
(4-Phenoxyphenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenoxyphenyl)methanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxyphenyl)methanethiol typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of 4-phenoxybenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{NaSH} \rightarrow \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{SH} + \text{NaCl} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Phenoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) are commonly employed.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiols depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Phenoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (4-Phenoxyphenyl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Methanethiol (CH₃SH): A simple thiol with a similar functional group but different structural properties.
Ethanethiol (C₂H₅SH): Another thiol with a slightly longer carbon chain.
Phenylmethanethiol (C₆H₅CH₂SH): A thiol with a benzyl group instead of a phenoxy group.
Comparison: (4-Phenoxyphenyl)methanethiol is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H12OS |
|---|---|
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
(4-phenoxyphenyl)methanethiol |
InChI |
InChI=1S/C13H12OS/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-9,15H,10H2 |
Clé InChI |
RRKYCOIMYWGAMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)






![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)

![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)


